molecular formula C7H6BrNOS B15330391 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one

Cat. No.: B15330391
M. Wt: 232.10 g/mol
InChI Key: ZWRXRAMBSBTHGT-UHFFFAOYSA-N
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Description

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is a brominated heterocyclic compound featuring a fused thiophene-pyridinone scaffold. The bromine substituent at the 1-position enhances its reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

The compound’s core structure combines a thiophene ring fused to a partially saturated pyridinone, conferring both aromatic and non-aromatic electronic characteristics. Bromination at the 1-position likely increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

1-bromo-6,7-dihydro-5H-thieno[3,4-c]pyridin-4-one

InChI

InChI=1S/C7H6BrNOS/c8-6-4-1-2-9-7(10)5(4)3-11-6/h3H,1-2H2,(H,9,10)

InChI Key

ZWRXRAMBSBTHGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CSC(=C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule .

Scientific Research Applications

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the thieno and pyridinone rings play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thieno-Pyridinone Derivatives

Compound Name Key Structural Features Similarity Index* Key Differences Applications/Notes
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one Bromine at 2-position; thieno[3,2-c]pyridinone scaffold 0.65 Positional isomerism (3,2-c vs. 3,4-c fusion) alters electronic density Intermediate for functionalized heterocycles; lower reactivity in coupling reactions
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Thiazole ring replaces thiophene; bromine at 2-position N/A Sulfur atom in thiazole increases polarity and hydrogen-bonding capacity Potential use in agrochemicals; higher stability due to thiazole moiety
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate tert-Butyl carbamate group at 5-position; bromine at 2-position 0.71 Bulky tert-butyl group enhances lipophilicity and steric hindrance Drug discovery (e.g., prodrug design); improved bioavailability
3-(Methylsulfanyl)-6-phenyl-1-(1H-pyrazol-3-yl)-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one Methylsulfanyl and phenyl substituents; pyrazole moiety at 1-position N/A Multifunctional substituents enhance binding to kinase targets LRRK2 kinase inhibitor (e.g., MLi-2); demonstrates pharmacological relevance
1,3-Dibromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one monohydrochloride Dual bromine substituents at 1- and 3-positions; hydrochloride salt N/A Increased electrophilicity and solubility due to dual bromine and HCl salt Reactive intermediate for polyhalogenated derivatives; used in crystallography studies

*Similarity indices (where available) are derived from structural fingerprint comparisons in chemical databases.

Structural and Reactivity Insights

  • Positional Isomerism: The fusion position of the thiophene and pyridinone rings (e.g., 3,4-c vs. 3,2-c) significantly impacts electronic properties. For example, the 3,4-c fusion in the target compound concentrates electron density at the 1-position, enhancing bromine’s leaving-group ability compared to 3,2-c analogs .
  • This modification is critical for agrochemical applications where environmental stability is prioritized .
  • Functional Group Effects : The tert-butyl carbamate group in increases lipophilicity, a key factor in blood-brain barrier penetration for central nervous system-targeted drugs .

Pharmacological Relevance

The compound’s analog in , featuring methylsulfanyl and pyrazole groups, demonstrates potent LRRK2 kinase inhibition, highlighting the scaffold’s versatility in drug discovery. Brominated derivatives like the target compound may serve as precursors for similar bioactive molecules .

Notes

Synthetic Challenges: Bromination regioselectivity in thieno-pyridinones requires careful control to avoid di- or polybrominated byproducts, as seen in ’s dibromo derivative .

Biological Activity

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one (CAS No. 1534983-44-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrNOSC_7H_6BrNOS, with a molecular weight of 232.10 g/mol. The compound features a thieno[3,4-c]pyridine core, which is significant for its biological activity.

PropertyValue
CAS Number1534983-44-2
Molecular FormulaC7H6BrNOS
Molecular Weight232.10 g/mol
PurityTypically >95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 to 2.8 µM against HeLa cells and other cancer types .

The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Selectivity and Safety

Studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile. For example, the tested compounds showed IC50 values greater than 20 µM against PBMCs, indicating low toxicity to normal cells .

Study 1: Antiproliferative Effects on Cancer Cell Lines

In a study assessing the antiproliferative activity of thieno[2,3-c]pyridine derivatives, several compounds were evaluated against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cell lines. The most potent derivative demonstrated an IC50 value of 1.1 µM against HeLa cells and was found to induce apoptosis in a dose-dependent manner .

Study 2: Structural Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications at specific positions on the thieno[2,3-c]pyridine scaffold significantly affect biological activity. For instance, the introduction of an ethoxycarbonyl group at the C-6 position enhanced antiproliferative activity compared to other substitutions .

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